1-Methyl-4-phenyl-3-piperidinol

Descripción

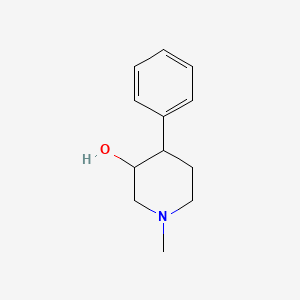

1-Methyl-4-phenyl-3-piperidinol is a piperidine derivative characterized by a hydroxyl group at position 3, a methyl group at position 1, and a phenyl substituent at position 4 of the piperidine ring.

Propiedades

Número CAS |

1891-23-2 |

|---|---|

Fórmula molecular |

C12H17NO |

Peso molecular |

191.27 g/mol |

Nombre IUPAC |

1-methyl-4-phenylpiperidin-3-ol |

InChI |

InChI=1S/C12H17NO/c1-13-8-7-11(12(14)9-13)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 |

Clave InChI |

NBAFFAPYTHGFLN-UHFFFAOYSA-N |

SMILES canónico |

CN1CCC(C(C1)O)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-Methyl-4-phenyl-3-piperidinol typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The process may include steps like dehydroxylation and pyridine reduction. Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity. For example, the use of cobalt, ruthenium, or nickel-based nanocatalysts has been explored for efficient hydrogenation .

Análisis De Reacciones Químicas

1-Methyl-4-phenyl-3-piperidinol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions typically involve the conversion of the piperidine ring to more saturated forms.

Major products formed from these reactions depend on the specific conditions and reagents used. For instance, dehydration in an acidic environment can lead to the formation of tetrahydropyridine derivatives .

Aplicaciones Científicas De Investigación

1-Methyl-4-phenyl-3-piperidinol has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex piperidine derivatives.

Industry: It is used in the development of pharmaceuticals and other biologically active compounds.

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-phenyl-3-piperidinol involves its interaction with specific molecular targets. For example, it inhibits Arylamine N-Acetyltransferase by forming a reactive intermediate that covalently modifies a cysteine residue in the enzyme . This inhibition disrupts the cholesterol-catabolism pathway, essential for the survival of Mycobacterium tuberculosis within macrophages .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following comparison focuses on piperidine derivatives with substitutions at positions 1, 3, or 4, as these modifications significantly influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity Methyl vs. Aromatic vs. Halogenated Substituents: Halogenated phenyl groups (e.g., 3,4-dichlorophenyl in ) enhance electrophilicity, enabling thiol alkylation (a mechanism for anticancer activity) . In contrast, non-halogenated phenyl groups (e.g., this compound) may favor hydrophobic interactions without reactive alkylation. Hydroxyl vs. Carboxylic Acid: The hydroxyl group in this compound likely improves solubility but may reduce stability compared to acetyl or carboxylic acid derivatives, which offer stronger hydrogen bonding or ionic interactions .

Cytotoxicity and Structural Isomerism Bis-Mannich bases (e.g., Series II in ) and their piperidinol isomers (Series III) show divergent activities. For example, IIIb (methyl-substituted) exhibited higher cytotoxicity than non-substituted analogs, highlighting the role of steric and electronic effects .

Stability and Reactivity Quaternary ammonium derivatives (e.g., Ig, IIIf) demonstrated enhanced stability and potency, suggesting that this compound could benefit from similar modifications .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation or dermal exposure. First-aid measures for accidental exposure include rinsing eyes with water (15 minutes) and seeking medical evaluation for respiratory irritation, as outlined in SDS for structurally related piperidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.